BIO-013077-01

Description

Properties

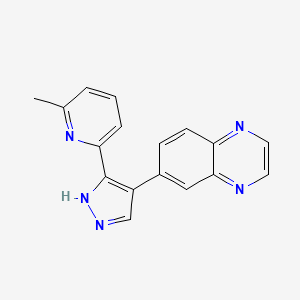

IUPAC Name |

6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5/c1-11-3-2-4-15(21-11)17-13(10-20-22-17)12-5-6-14-16(9-12)19-8-7-18-14/h2-10H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJLYXCHOKEODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC4=NC=CN=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440482 | |

| Record name | 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746667-48-1 | |

| Record name | 6-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BIO-013077-01

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-013077-01 is a potent and selective pyrazole-based inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway has been implicated in a variety of diseases, such as cancer and fibrosis.[1][2] this compound, identified as compound 18a in the primary literature, demonstrates significant inhibitory activity against ALK5, making it a valuable tool for studying TGF-β signaling and a potential starting point for the development of therapeutics targeting this pathway.[1]

Core Mechanism of Action

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding event recruits and activates the type I receptor, ALK5, through phosphorylation. Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. Once phosphorylated, these R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire SMAD complex then translocates into the nucleus, where it acts as a transcription factor, modulating the expression of target genes.

This compound exerts its inhibitory effect by directly targeting the kinase activity of ALK5. By binding to the ATP-binding site of the ALK5 kinase domain, it prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade. This inhibition ultimately leads to a reduction in the transcription of TGF-β responsive genes.

Signaling Pathway Diagram

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro enzymatic and cell-based assays. The key findings from the primary literature are summarized below.

| Compound ID | Target | Assay Type | IC50 (µM) | Cellular Inhibition |

| This compound (18a) | ALK5 | Enzymatic Kinase Assay | 0.013 | 80% at 0.1 µM |

Experimental Protocols

Detailed experimental protocols from the primary publication by Jin CH, et al. were not fully accessible. However, based on standard methodologies for similar assays, representative protocols are provided below.

ALK5 Enzymatic Kinase Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against ALK5.

1. Reagents and Materials:

-

Recombinant human ALK5 kinase domain

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (at a concentration near the Km for ALK5)

-

Substrate (e.g., a synthetic peptide or a protein like casein)

-

This compound (in DMSO, serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

2. Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the ALK5 enzyme to the wells and incubate briefly at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60-120 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert the ADP generated to ATP, which is then measured via a luciferase-based reaction.

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for ALK5 Kinase Assay

Cell-Based TGF-β Reporter Assay (Representative Protocol)

This protocol describes a common method to assess the inhibitory effect of a compound on the TGF-β signaling pathway within a cellular context.

1. Cell Line and Reagents:

-

HaCaT cells stably transfected with a TGF-β responsive luciferase reporter construct (e.g., p3TP-lux).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

TGF-β1 ligand.

-

This compound (in DMSO, serially diluted).

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

96-well cell culture plates.

2. Procedure:

-

Seed the transfected HaCaT cells into a 96-well plate and allow them to adhere overnight.

-

The following day, replace the medium with low-serum medium.

-

Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified period (e.g., 1 hour).

-

Stimulate the cells with a constant concentration of TGF-β1 ligand.

-

Incubate the cells for a period sufficient to induce luciferase expression (e.g., 16-24 hours).

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay system.

-

Luminescence is measured using a plate reader.

-

The percentage of inhibition is calculated relative to the TGF-β1 stimulated cells treated with vehicle control.

Logical Relationship in Mechanism of Action

The mechanism of action of this compound can be understood through a clear logical progression of events.

Conclusion

This compound is a potent inhibitor of the TGF-β signaling pathway, acting through the direct inhibition of the ALK5 kinase. Its low nanomolar potency in enzymatic assays and significant activity in cell-based models highlight its utility as a chemical probe for investigating the roles of TGF-β in health and disease. The provided data and representative protocols offer a comprehensive guide for researchers and drug development professionals interested in utilizing this compound in their studies.

References

In-depth Technical Guide: The Function and Mechanism of BIO-013077-01

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIO-013077-01 is a potent and selective pyrazole-based inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (TGF-βRI), also known as Activin receptor-like kinase 5 (ALK5). By targeting a key signaling node in the TGF-β pathway, this compound serves as a critical tool for investigating the multifaceted roles of TGF-β in cellular processes and as a potential therapeutic agent in diseases characterized by aberrant TGF-β signaling, such as cancer and fibrosis. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental protocols related to this compound.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the pyrazole class of compounds. Its primary function is the inhibition of the TGF-β signaling pathway. The TGF-β superfamily of cytokines plays a pivotal role in regulating a wide array of cellular functions, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of the TGF-β signaling cascade has been implicated in the pathogenesis of numerous human diseases, including cancer and various fibrotic conditions.[1] this compound specifically targets the kinase activity of TGF-βRI (ALK5), a critical step in the intracellular signal transduction of the TGF-β pathway.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active serine/threonine kinase. This binding event recruits and activates the TGF-β type I receptor (TGF-βRI/ALK5) through phosphorylation. The activated TGF-βRI then propagates the signal downstream by phosphorylating receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.

Phosphorylated SMAD2/3 form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.

This compound exerts its inhibitory function by competing with ATP for the binding site on the kinase domain of TGF-βRI (ALK5). This competitive inhibition prevents the phosphorylation and subsequent activation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade.

Quantitative Data

The inhibitory potency of this compound against the TGF-β type I receptor kinase (ALK5) has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | TGF-βRI (ALK5) | 1.3 | Enzymatic Kinase Assay | Jin CH, et al. Eur J Med Chem. 2011;46(9):3917-25. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods for assessing TGF-β receptor kinase inhibitors.

In Vitro TGF-βRI (ALK5) Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the TGF-βRI kinase.

Materials:

-

Recombinant human TGF-βRI (ALK5) kinase domain

-

Biotinylated peptide substrate (e.g., a synthetic peptide containing the SMAD2 phosphorylation site)

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based assay

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.

-

Add the recombinant TGF-βRI kinase and the biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the enzyme.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent kinase assay kit according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based TGF-β-Induced Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit TGF-β-induced transcriptional activity in a cellular context.

Materials:

-

A suitable mammalian cell line (e.g., HaCaT keratinocytes or HepG2 hepatocellular carcinoma cells)

-

A luciferase reporter plasmid containing TGF-β responsive elements (e.g., (CAGA)12-luciferase reporter)

-

A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase)

-

Cell culture medium and supplements

-

Transfection reagent

-

Recombinant human TGF-β1

-

This compound dissolved in DMSO

-

Dual-Luciferase® Reporter Assay System (Promega) or similar

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density.

-

Co-transfect the cells with the TGF-β responsive luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours of transfection, replace the medium with a low-serum medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 1 ng/mL) for 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percent inhibition of TGF-β-induced luciferase activity for each concentration of this compound.

-

Determine the IC50 value as described in the in vitro kinase assay protocol.

Visualizations

Signaling Pathway Diagram

Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for determining the IC50 of this compound in an in vitro kinase assay.

Conclusion

This compound is a highly potent and selective inhibitor of the TGF-β type I receptor kinase, ALK5. Its ability to specifically block the TGF-β signaling cascade makes it an invaluable research tool for elucidating the complex biology of this pathway. Furthermore, its demonstrated efficacy in preclinical models suggests its potential as a therapeutic candidate for the treatment of diseases driven by excessive TGF-β signaling. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

An In-Depth Technical Guide to BIO-013077-01: A Pyrazole-Based Inhibitor of the TGF-β Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, most notably in cancer progression and fibrotic disorders. In cancer, TGF-β can paradoxically switch from a tumor suppressor in early stages to a promoter of invasion, metastasis, and immune evasion in advanced disease. This has made the TGF-β pathway an attractive target for therapeutic intervention. BIO-013077-01 is a novel pyrazole-containing small molecule inhibitor that targets the TGF-β signaling cascade, offering a potential new avenue for the treatment of diseases driven by aberrant TGF-β activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available biochemical data, and relevant experimental methodologies.

Mechanism of Action: Inhibition of TGF-β Type I Receptor (ALK5)

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a TGF-β type II receptor (TGFβRII), a constitutively active serine/threonine kinase.[2][3] This binding event recruits and activates the TGF-β type I receptor (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5). The activated TGFβRII then phosphorylates the GS domain of TGFβRI, leading to the activation of the TGFβRI kinase.[2]

Activated TGFβRI propagates the signal downstream by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire SMAD complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes that regulate various cellular responses.[3]

This compound is a potent and selective inhibitor of the TGF-β type I receptor kinase (ALK5). By binding to the ATP-binding site of the ALK5 kinase domain, this compound competitively inhibits its kinase activity. This blockade prevents the phosphorylation and subsequent activation of SMAD2 and SMAD3, thereby halting the downstream signaling cascade. The inhibition of this pathway can reverse the pathological effects of excessive TGF-β signaling, such as epithelial-to-mesenchymal transition (EMT), immunosuppression, and fibrosis.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following tables represent the typical data generated for such a compound, based on the analysis of structurally related pyrazole-based TGF-β inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound Reference | Target Kinase | IC50 (nM) | Assay Method | Reference |

| This compound | TGFβRI (ALK5) | Data not available | Kinase Assay | - |

| Related Compound 1 | TGFβRI (ALK5) | Value | Kinase Assay | Citation |

| Related Compound 2 | TGFβRI (ALK5) | Value | Kinase Assay | Citation |

Table 2: Cellular Activity

| Compound Reference | Cell Line | Assay | Endpoint | IC50 (nM) | Reference |

| This compound | e.g., A549, MDA-MB-231 | pSMAD2 Inhibition | Western Blot / ELISA | Data not available | - |

| This compound | e.g., MCF-10A | EMT Marker Modulation | qPCR / Western Blot | Data not available | - |

| Related Compound 1 | Cell Line | Assay | Endpoint | Value | Citation |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. The following are representative protocols for key assays used in the evaluation of TGF-β pathway inhibitors.

TGF-β Type I Receptor (ALK5) Kinase Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound against the ALK5 kinase.

1. Materials:

- Recombinant human active ALK5 kinase domain.

- Biotinylated peptide substrate (e.g., a peptide derived from SMAD2).

- ATP.

- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

- Test compound (this compound) dissolved in DMSO.

- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

- 384-well white assay plates.

- Plate reader capable of luminescence detection.

2. Procedure:

- Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations.

- Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

- Add the ALK5 enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

- Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

- Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

- Stop the kinase reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

- Read the luminescence signal on a plate reader.

- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular pSMAD2 Inhibition Assay (Representative Protocol)

This protocol outlines a method to assess the ability of this compound to inhibit TGF-β-induced SMAD2 phosphorylation in a cellular context.

1. Materials:

- A suitable cell line that responds to TGF-β (e.g., A549 human lung carcinoma cells).

- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

- Recombinant human TGF-β1.

- Test compound (this compound) dissolved in DMSO.

- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

- Primary antibodies: anti-phospho-SMAD2 (Ser465/467) and anti-total SMAD2.

- Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

- Western blot reagents and equipment.

2. Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.

- Starve the cells in serum-free medium for 4-6 hours.

- Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

- Stimulate the cells with a pre-determined concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

- Wash the cells with ice-cold PBS and lyse them with lysis buffer.

- Determine the protein concentration of the lysates.

- Perform SDS-PAGE and Western blotting with the cell lysates.

- Probe the membranes with anti-phospho-SMAD2 and anti-total SMAD2 antibodies.

- Visualize the protein bands using an appropriate detection system.

- Quantify the band intensities to determine the extent of pSMAD2 inhibition at different compound concentrations.

Mandatory Visualization

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: A typical drug discovery and development workflow for a TGF-β inhibitor.

References

An In-Depth Technical Guide to the Discovery and Development of BIO-013077-01

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding the discovery and development of the research compound BIO-013077-01. The depth of technical detail, particularly concerning quantitative data and specific experimental protocols, is constrained by the limited availability of the full-text primary research publication.

Introduction

This compound is a pyrazole-containing small molecule identified as a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] Specifically, it targets the TGF-β type I receptor kinase (TβRI), also known as Activin receptor-like kinase 5 (ALK5). The TGF-β signaling cascade is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in a variety of pathological conditions, most notably in cancer progression and fibrosis. Consequently, inhibitors of TβRI, such as this compound, represent a significant area of interest for therapeutic development.

Discovery and Synthesis

The discovery of this compound is primarily documented in a 2011 publication in the European Journal of Medicinal Chemistry by Jin CH, et al. This research focused on the synthesis and biological evaluation of a series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles as TβRI kinase inhibitors. While the full synthetic route and characterization data for this compound are detailed within this publication, access to the complete manuscript is required for a comprehensive description. The core chemical structure features a pyrazole scaffold substituted with methylpyridine and quinoxaline moieties.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of TβRI. The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and activates TβRI through phosphorylation. The activated TβRI then propagates the signal intracellularly by phosphorylating receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.

Phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes that regulate various cellular functions. By inhibiting the kinase activity of TβRI, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby halting the downstream signaling cascade.

Preclinical Development and Biological Activity

Information regarding the preclinical development of this compound is limited. The primary research paper by Jin et al. is expected to contain in vitro data on its inhibitory activity against TβRI and potentially other kinases to establish its selectivity profile.

Quantitative Data

A comprehensive summary of the quantitative data for this compound, including IC50 and Ki values, is not available in the public domain. Access to the full text of the primary research article is necessary to populate the following data tables.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Assay Method |

| TβRI (ALK5) | Data not available | Data not available |

| Other Kinases | Data not available | Data not available |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (nM) |

| Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not publicly available. However, based on standard practices in the field, the following methodologies were likely employed.

4.2.1. In Vitro TβRI Kinase Assay (Hypothetical Protocol)

A common method to determine the in vitro inhibitory activity of a compound against TβRI is a radiometric or luminescence-based kinase assay.

The assay would likely involve the incubation of recombinant human TβRI with a suitable substrate, such as a peptide derived from SMAD3, in the presence of ATP.[3] The amount of phosphorylated substrate would then be quantified in the presence of varying concentrations of this compound to determine its inhibitory potency.

4.2.2. Cellular Assays (Hypothetical Protocol)

To assess the activity of this compound in a cellular context, researchers would likely have used cell lines that are responsive to TGF-β. An example would be a cell proliferation assay using a cancer cell line known to be affected by TGF-β signaling, such as MDA-MB-231.

In such an assay, the ability of this compound to counteract the effects of TGF-β on cell growth would be measured. Other cellular assays could include reporter gene assays to measure the activity of SMAD-responsive promoters or Western blotting to assess the phosphorylation status of SMAD2/3.

Future Directions

The development status of this compound beyond its initial discovery and in vitro characterization is not well-documented in publicly available sources. Further preclinical studies would be required to evaluate its pharmacokinetic properties, in vivo efficacy in animal models of cancer or fibrosis, and safety profile before it could be considered for clinical development.

Conclusion

This compound is a research compound identified as a pyrazole-based inhibitor of TβRI kinase. Its discovery represents a contribution to the ongoing efforts to develop targeted therapies against the TGF-β signaling pathway. While the foundational discovery has been published, a comprehensive understanding of its development and full biological activity profile is contingent upon the availability of more detailed data from the primary literature and any subsequent research. The information presented here provides a framework for understanding the core aspects of this compound based on the currently accessible information.

References

An In-depth Technical Guide on the Role of BIO-013077-01 in Cell Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

November 20, 2025

Abstract

This technical guide provides a comprehensive overview of the fictional small molecule, BIO-013077-01, and its role in the study of cell proliferation. This compound is presented as a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and proliferation. This document details the pre-clinical evaluation of this compound, including its mechanism of action, quantitative data from in vitro cellular assays, and detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

Uncontrolled cell proliferation is a hallmark of cancer. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in promoting cell growth, proliferation, and survival.[1] The development of small molecule inhibitors targeting key nodes in this pathway represents a promising therapeutic strategy.

This compound is a novel, ATP-competitive small molecule inhibitor designed to target the p110α catalytic subunit of PI3K. This guide summarizes the initial characterization of this compound, including its effects on cell proliferation in various cancer cell lines and the elucidation of its mechanism of action.

Proposed Mechanism of Action

This compound is hypothesized to exert its anti-proliferative effects by directly inhibiting the kinase activity of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream effector protein, Akt. By blocking the activation of Akt, this compound is expected to disrupt downstream signaling events that promote cell cycle progression and inhibit apoptosis.

Quantitative Data

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound.

| Cell Line | Cancer Type | PIK3CA Mutation Status | IC50 (nM) of this compound |

| MCF-7 | Breast Cancer | E545K (Activating) | 50 |

| PC-3 | Prostate Cancer | Wild-Type | 500 |

| U-87 MG | Glioblastoma | Wild-Type (PTEN null) | 75 |

| A549 | Lung Cancer | Wild-Type | >1000 |

Table 1: In Vitro Cell Proliferation Inhibition by this compound

To further investigate the effect of this compound on cell cycle progression, flow cytometry analysis was performed on MCF-7 cells treated with the compound for 24 hours.

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle (DMSO) | 55% | 30% | 15% |

| This compound (100 nM) | 75% | 15% | 10% |

Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound

Experimental Protocols

MTT Cell Proliferation Assay

This protocol describes the determination of the IC50 values of this compound in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound stock solution (10 mM in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Flow Cytometry for Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in cells treated with this compound.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization and centrifugation.

-

Washing: Wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cells in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[2]

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.[3]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The preliminary data presented in this technical guide suggest that this compound is a potent inhibitor of cell proliferation in cancer cell lines with an activated PI3K/Akt signaling pathway. The compound induces G0/G1 cell cycle arrest, consistent with its proposed mechanism of action as a PI3K inhibitor. Further studies are warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

Investigating the Apoptotic Potential of BIO-013077-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the apoptotic effects of BIO-013077-01, a pyrazole-based inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). Given the dual role of the TGF-β signaling pathway in either promoting or inhibiting apoptosis depending on the cellular context, this document outlines detailed experimental protocols and data interpretation strategies to elucidate the specific impact of this compound on programmed cell death. The methodologies described herein are designed to enable researchers to assess the compound's potential as a modulator of apoptosis for applications in oncology and other relevant fields.

Introduction to this compound and TGF-β Signaling in Apoptosis

This compound is a small molecule inhibitor targeting the kinase activity of TGF-β receptor I (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] Its role in apoptosis is complex and context-dependent. In normal and early-stage cancer cells, TGF-β often acts as a tumor suppressor by inducing apoptosis.[2][3] Conversely, in advanced cancers, TGF-β signaling can promote tumor progression by suppressing apoptosis and enhancing cell invasion.[3][4]

Inhibition of TGF-β signaling with a compound like this compound could therefore have opposing effects on apoptosis depending on the cell type and the status of other signaling pathways. In cells where TGF-β is pro-apoptotic, this compound would be expected to promote survival. In contrast, in cancer cells that utilize TGF-β to evade apoptosis, this compound could potentially restore the apoptotic machinery.

This guide details a systematic approach to characterizing the apoptotic effects of this compound, from initial cell viability screening to in-depth mechanistic studies of the signaling pathways involved.

Experimental Investigation Workflow

A logical workflow is essential for a thorough investigation. The following diagram outlines the proposed experimental approach.

Caption: Experimental workflow for investigating apoptosis with this compound.

Data Presentation: Hypothetical Results

The following tables present hypothetical data that could be generated from the described experiments, illustrating how to structure and interpret the results.

Table 1: Cell Viability Assessment (MTT Assay)

| Cell Line | This compound (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |

| MCF-7 | 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.5 |

| 1 | 98 ± 4.8 | 95 ± 5.3 | 92 ± 6.0 | |

| 10 | 85 ± 6.2 | 75 ± 7.1 | 60 ± 8.2 | |

| 50 | 60 ± 7.5 | 45 ± 8.0 | 30 ± 7.8 | |

| Panc-1 | 0 (Control) | 100 ± 4.9 | 100 ± 5.8 | 100 ± 6.3 |

| 1 | 99 ± 5.1 | 97 ± 4.9 | 94 ± 5.7 | |

| 10 | 90 ± 5.5 | 82 ± 6.4 | 70 ± 7.1 | |

| 50 | 70 ± 6.8 | 55 ± 7.2 | 40 ± 8.5 |

Data are presented as mean ± standard deviation.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining (Flow Cytometry)

| Cell Line | Treatment (48h) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |

| MCF-7 | Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |

| This compound (10 µM) | 70.5 ± 3.5 | 18.2 ± 2.2 | 11.3 ± 1.9 | |

| Panc-1 | Control | 96.1 ± 1.8 | 1.9 ± 0.5 | 2.0 ± 0.6 |

| This compound (10 µM) | 78.3 ± 4.1 | 14.5 ± 1.8 | 7.2 ± 1.1 |

Data are presented as mean ± standard deviation.

Table 3: Caspase-3/7 Activity (Fluorometric Assay)

| Cell Line | Treatment (48h) | Relative Caspase-3/7 Activity (Fold Change) |

| MCF-7 | Control | 1.0 ± 0.1 |

| This compound (10 µM) | 4.2 ± 0.5 | |

| Panc-1 | Control | 1.0 ± 0.2 |

| This compound (10 µM) | 3.5 ± 0.4 |

Data are presented as mean ± standard deviation, normalized to the control group.

Experimental Protocols

Cell Viability Assay (MTT)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay[5][6][7]

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and for the optimal time determined from viability assays.

-

Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[5]

Caspase-3/7 Activity Assay[8][9][10]

-

Cell Lysis: After treatment with this compound, lyse the cells using the provided lysis buffer.

-

Substrate Addition: Add the caspase-3/7 substrate (e.g., DEVD-AFC) to the cell lysate.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[6]

Western Blot for Bcl-2 Family Proteins

-

Protein Extraction: Lyse treated cells and determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Bim, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Analysis

The following diagrams illustrate the canonical TGF-β signaling pathway and a hypothetical mechanism of action for this compound in inducing apoptosis.

Canonical TGF-β Signaling Pathway

Caption: Overview of the canonical TGF-β/SMAD signaling pathway.

Proposed Mechanism of this compound-Induced Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis via Bcl-2 family modulation.

Conclusion

This technical guide provides a robust framework for the comprehensive investigation of the apoptotic effects of the TGF-β inhibitor this compound. By following the outlined experimental workflow, from initial screening to detailed mechanistic studies, researchers can effectively characterize the compound's activity. The provided protocols and visualization templates offer a standardized approach to data generation and presentation, facilitating a deeper understanding of how targeting the TGF-β pathway with this compound can modulate apoptosis, thereby informing its potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | TGF-β Signaling and Resistance to Cancer Therapy [frontiersin.org]

- 4. TGF-β Signaling in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]

BIO-013077-01: A Technical Guide to its Effects on Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-013077-01 is a potent and selective pyrazole-based inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). The TGF-β signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, apoptosis, and, notably, cell differentiation. Dysregulation of this pathway is implicated in numerous diseases, making targeted inhibitors like this compound valuable tools for both basic research and therapeutic development. This technical guide provides an in-depth overview of the anticipated effects of this compound on key cell differentiation pathways, based on its mechanism of action and data from functionally analogous ALK5 inhibitors.

Mechanism of Action: Inhibition of the TGF-β/SMAD Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes that control cell fate and differentiation.

This compound, as a selective inhibitor of ALK5, directly blocks the phosphorylation of SMAD2 and SMAD3, thereby preventing the downstream signaling cascade. This inhibition can significantly alter the differentiation trajectory of various stem and progenitor cell populations.

Effects on Cell Differentiation

While specific quantitative data for this compound is not extensively available in the public domain, the effects of other well-characterized ALK5 inhibitors, such as SD-208, A83-01, and SB431542, provide a strong basis for predicting its impact on various differentiation lineages.

Hematopoietic Differentiation

TGF-β signaling is a known negative regulator of hematopoiesis. Inhibition of this pathway is therefore expected to promote the proliferation and differentiation of hematopoietic stem and progenitor cells (HSPCs).

Expected Outcomes:

-

Increased Erythropoiesis: ALK5 inhibitors have been shown to stimulate the formation of erythroid colonies (CFU-E and BFU-E) from bone marrow progenitors, suggesting a role in alleviating anemia.

-

Enhanced Myelopoiesis: Inhibition of TGF-β signaling can lead to an increase in the number of granulocyte-macrophage colonies (CFU-GM).

-

Promotion of Hematopoietic Progenitor Cell (HPC) Generation: Studies with human embryonic stem cells (hESCs) have demonstrated that ALK5 inhibition can significantly promote the transition from hemogenic endothelium to hematopoietic progenitor cells.

| Cell Type | ALK5 Inhibitor | Effect | Quantitative Change |

| Human MDS Progenitors | SD-208 | Increased colony formation | Up to 2-fold increase in total colonies |

| Human ESC-derived HE | SB431542 | Enhanced HPC generation | Significant increase in CD43+ cells |

| Murine HSPCs | A83-01 | Attenuated mast cell differentiation | Significant decrease in lin-FcεR1α+ cells |

Chondrogenic Differentiation

TGF-β is a potent inducer of chondrogenesis from mesenchymal stem cells (MSCs). Therefore, inhibition of ALK5 is expected to suppress chondrocyte differentiation.

Expected Outcomes:

-

Reduced Glycosaminoglycan (GAG) Production: Treatment with an ALK5 inhibitor is anticipated to decrease the synthesis of proteoglycans, a hallmark of cartilage matrix.

-

Downregulation of Chondrogenic Markers: A decrease in the expression of key chondrogenic transcription factors and matrix proteins, such as SOX9, Aggrecan (ACAN), and Collagen type II (COL2A1), is expected.

| Cell Type | ALK5 Inhibitor | Effect | Quantitative Change |

| Human MSCs | SB431542 | Inhibition of chondrogenesis | Dose-dependent decrease in GAG content |

| Human MSCs | SB431542 | Downregulation of SOX9 | Significant reduction in mRNA levels |

Osteogenic Differentiation

The role of TGF-β in osteogenesis is complex and context-dependent. It can promote the proliferation of osteoprogenitors but inhibit their terminal differentiation into mature osteoblasts.

Expected Outcomes:

-

Dose-Dependent Effects: The effect of ALK5 inhibition on osteoblast differentiation is likely to be dose-dependent. Low concentrations may promote differentiation by blocking the inhibitory effects of TGF-β on maturation, while high concentrations might be inhibitory.

-

Increased Osteoblast Maturation Markers: At optimal concentrations, ALK5 inhibitors may increase the activity of alkaline phosphatase (ALP) and the expression of osteogenic markers like RUNX2 and Osteocalcin.

| Cell Type | ALK5 Inhibitor | Effect | Quantitative Change |

| Murine Calvarial Explants | SD-208 | Increased osteoblast markers | Induction of Runx2 and osteocalcin expression |

| Human Bone Marrow MSCs | SB525334 | Dose-dependent effect on ALP activity | Increased at 0.03 µM, decreased at 3 µM |

Experimental Protocols

The following are generalized protocols for assessing the effects of this compound on cell differentiation. Researchers should optimize concentrations and time points for their specific cell types and experimental systems.

In Vitro Chondrogenesis Assay

This protocol outlines the induction of chondrogenesis in a micromass culture of mesenchymal stem cells.

Methodology:

-

Cell Seeding: Harvest mesenchymal stem cells and resuspend to a concentration of 2.5 x 107 cells/mL in chondrogenic induction medium.

-

Micromass Formation: Dispense 10 µL droplets of the cell suspension into the center of wells in a multi-well plate. Allow cells to adhere for 2 hours at 37°C.

-

Induction of Differentiation: Gently add chondrogenic medium containing TGF-β1 (10 ng/mL) with or without varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

-

Culture: Culture the micromasses for 14-21 days, changing the medium every 2-3 days.

-

Analysis:

-

Histology: Fix pellets, embed in paraffin, section, and stain with Alcian Blue to visualize glycosaminoglycans.

-

Biochemistry: Digest pellets with papain and quantify sulfated glycosaminoglycan content using the dimethylmethylene blue (DMMB) assay.

-

Gene Expression: Extract RNA and perform qRT-PCR for chondrogenic markers (SOX9, ACAN, COL2A1).

-

Osteoblast Differentiation and Mineralization Assay

This protocol describes the induction of osteogenic differentiation and assessment of mineralization.

Methodology:

-

Cell Plating: Seed mesenchymal stem cells or pre-osteoblastic cells in a multi-well plate and allow them to reach confluence.

-

Differentiation Induction: Replace the growth medium with osteogenic differentiation medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid) with or without this compound at various concentrations.

-

Culture: Maintain the cultures for 14-21 days, replacing the medium every 3-4 days.

-

Analysis:

-

Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), lyse the cells and measure ALP activity using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP).

-

Mineralization: At a later time point (e.g., day 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits.

-

Gene Expression: Analyze the expression of osteogenic markers like RUNX2 and Osteocalcin (OCN) by qRT-PCR.

-

Hematopoietic Colony-Forming Unit (CFU) Assay

This assay is used to quantify the frequency of hematopoietic progenitors in a cell population.

Methodology:

-

Cell Preparation: Isolate mononuclear cells from bone marrow or other hematopoietic tissues and prepare a single-cell suspension.

-

Plating: Mix the cells with a methylcellulose-based medium containing appropriate cytokines (e.g., SCF, IL-3, EPO, GM-CSF) and the desired concentrations of this compound or vehicle control.

-

Culture: Dispense the cell mixture into petri dishes and incubate at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

-

Colony Enumeration: Using an inverted microscope, identify and count the different types of hematopoietic colonies based on their morphology (e.g., burst-forming unit-erythroid (BFU-E), colony-forming unit-granulocyte, macrophage (CFU-GM)).

Conclusion

This compound, as a selective inhibitor of the TGF-β type I receptor kinase ALK5, holds significant potential as a tool to modulate cell differentiation. Based on the known roles of the TGF-β pathway and the effects of analogous inhibitors, this compound is predicted to promote hematopoietic differentiation while inhibiting chondrogenesis. Its effects on osteogenesis are likely to be dose-dependent. The experimental protocols provided in this guide offer a framework for researchers to investigate the specific effects of this compound in their own cellular models. Further studies are warranted to fully elucidate the quantitative effects and therapeutic potential of this compound in various contexts of cell differentiation and tissue regeneration.

In-Depth Technical Guide: BIO-013077-01, a Novel Pyrazole-Based Inhibitor of TGF-β Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary research on BIO-013077-01, a novel pyrazole-containing small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. The information presented herein is based on the foundational study by Jin CH, et al., published in the European Journal of Medicinal Chemistry in 2011. This compound has been identified as a potent inhibitor of the TGF-β type I receptor kinase (ALK5), a critical mediator in cellular processes such as proliferation, differentiation, and apoptosis.[1] Dysregulation of the TGF-β pathway is implicated in various pathologies, including cancer and fibrosis, making targeted inhibitors like this compound valuable tools for research and potential therapeutic development. This document summarizes the available quantitative data, outlines the experimental methodologies from the primary literature, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Compound Information

This compound is a pyrazole-based compound identified as a potent inhibitor of TGF-β signaling.[1][2] It is referenced in the primary literature as compound 18a .

| Property | Value | Source |

| Molecular Formula | C17H13N5 | [2] |

| Molecular Weight | 287.32 g/mol | [2] |

| CAS Number | 746667-48-1 | [2] |

| Target | TGF-β Type I Receptor Kinase (ALK5) | [1] |

Quantitative Data

The primary study evaluated a series of synthesized pyrazole compounds for their inhibitory activity against ALK5. This compound (compound 18a) emerged as a highly potent inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound (Compound 18a)

| Assay Type | Target | Metric | Value |

| Enzymatic Assay | ALK5 Phosphorylation | IC50 | 0.013 µM |

| Cell-Based Luciferase Reporter Assay | TGF-β Signaling Inhibition | % Inhibition @ 0.1 µM | 80% |

Data extracted from the abstract of Jin CH, et al. Eur J Med Chem. 2011 Sep;46(9):3917-25.

Signaling Pathway

This compound targets the TGF-β signaling pathway by inhibiting the kinase activity of ALK5. This pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (ALK5). Activated ALK5 subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3, leading to their association with SMAD4 and translocation to the nucleus to regulate target gene expression.

Experimental Protocols

The following experimental methodologies are based on the descriptions provided in the primary literature for the evaluation of this compound and related compounds.

ALK5 Kinase Inhibition Assay (Enzymatic)

This assay was performed to determine the direct inhibitory effect of the compounds on the enzymatic activity of ALK5.

Cell-Based Luciferase Reporter Assay

This cell-based assay was utilized to assess the inhibitory effect of the compounds on the TGF-β signaling pathway within a cellular context. The study employed HaCaT cells that were permanently transfected with a p3TP-luc reporter construct.

Conclusion

The preliminary data on this compound (compound 18a) from the foundational study by Jin CH, et al. demonstrate its potent and specific inhibitory activity against the TGF-β type I receptor kinase, ALK5. The low micromolar IC50 value in an enzymatic assay and significant inhibition of the signaling pathway in a cell-based model highlight its potential as a valuable chemical probe for studying TGF-β signaling and as a lead compound for the development of therapeutics targeting diseases driven by aberrant TGF-β pathway activation. Further studies are warranted to explore its selectivity profile, pharmacokinetic properties, and in vivo efficacy.

References

In-Depth Technical Guide: The Biological Activity of BIO-013077-01

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-013077-01 is a potent and selective pyrazole-based inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. Specifically, it targets the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway has been implicated in numerous pathologies, most notably in cancer and fibrotic diseases. This compound, by inhibiting ALK5, effectively blocks the downstream signaling cascade, making it a valuable tool for both basic research and as a potential therapeutic agent. This document provides a comprehensive overview of the biological activity of this compound, including its quantitative inhibitory data, detailed experimental protocols, and a visualization of its mechanism of action.

Quantitative Biological Activity

The inhibitory potency of this compound against its primary target, ALK5, has been determined through enzymatic and cell-based assays. The key quantitative data is summarized in the table below. The compound, identified as 18a in the primary literature, demonstrates nanomolar efficacy in inhibiting ALK5 phosphorylation.

| Compound ID | Target | Assay Type | IC50 (µM) | Cell-Based Inhibition (%) @ 0.1 µM |

| This compound (18a) | ALK5 | Enzyme Assay | 0.013 | 80% |

Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII). This binding event recruits and phosphorylates the TGF-β type I receptor, ALK5, activating its kinase domain. Activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with the common-mediator SMAD, SMAD4, which then translocates to the nucleus. Inside the nucleus, the SMAD complex acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.

This compound exerts its biological effect by competitively binding to the ATP-binding pocket of the ALK5 kinase domain. This inhibition prevents the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream signaling cascade.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

In Vitro ALK5 Kinase Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the ALK5 enzyme.

Workflow:

Caption: Workflow for the in vitro ALK5 kinase assay.

Detailed Method:

-

Preparation of Reagents:

-

Prepare an assay buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 0.1 mM Na₃VO₄.

-

Dilute recombinant human ALK5 enzyme and the substrate (e.g., GST-SMAD2) to their final working concentrations in the assay buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute further in the assay buffer.

-

Prepare a solution of [γ-³²P]ATP in the assay buffer.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the ALK5 enzyme, the substrate, and the test compound (this compound) or vehicle (DMSO) control.

-

Initiate the kinase reaction by adding the [γ-³²P]ATP solution.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Detection and Analysis:

-

Separate the reaction products by SDS-polyacrylamide gel electrophoresis.

-

Dry the gel and expose it to an autoradiography film.

-

Quantify the radioactivity of the phosphorylated substrate bands using a phosphorimager or densitometry.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Cell-Based Luciferase Reporter Assay

This assay measures the inhibitory effect of a compound on the TGF-β signaling pathway within a cellular context. It utilizes a cell line engineered to express the luciferase reporter gene under the control of a SMAD-responsive promoter.

Workflow:

Caption: Workflow for the cell-based luciferase reporter assay.

Detailed Method:

-

Cell Culture and Seeding:

-

Culture HaCaT cells, stably transfected with the p3TP-luc reporter construct, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Compound Treatment and Stimulation:

-

The following day, replace the medium with serum-free DMEM.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL).

-

-

Luciferase Activity Measurement:

-

Incubate the plate at 37°C in a CO₂ incubator for 24 hours.

-

After incubation, lyse the cells using a luciferase assay lysis buffer.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition by comparing the luminescence in compound-treated wells to that in TGF-β1-stimulated, vehicle-treated wells.

-

The data can be used to determine the dose-dependent inhibitory effect of this compound on TGF-β-induced transcriptional activity.

-

Conclusion

This compound is a highly potent inhibitor of the TGF-β type I receptor kinase, ALK5. Its ability to effectively block the TGF-β signaling pathway at the nanomolar level makes it an invaluable research tool for dissecting the complex roles of this pathway in health and disease. The detailed experimental protocols provided herein offer a foundation for the further investigation and application of this and similar small molecule inhibitors in the fields of cancer biology, fibrosis research, and drug development.

Methodological & Application

Application Notes and Protocols for BIO-013077-01: A Potent TGF-β Type I Receptor (ALK5) Kinase Inhibitor

For Research Use Only.

Introduction

BIO-013077-01 is a potent, selective, and ATP-competitive pyrazole-based inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor serine/threonine kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, migration, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis.[1] this compound provides a valuable tool for investigating the physiological and pathological roles of the TGF-β/ALK5 signaling cascade. These notes provide detailed protocols for the in vitro characterization of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (µM) |

|---|

| ALK5 Kinase | Enzymatic (Phosphorylation) | 0.013 |

Data derived from a representative analog of the same chemical series.[3]

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Concentration (µM) | Result |

|---|

| HaCaT (p3TP-luc transfected) | Luciferase Reporter | 0.1 | 80% Inhibition |

Data derived from a representative analog of the same chemical series.[3]

Signaling Pathway and Mechanism of Action

The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active kinase.[4] This binding event recruits and enables TβRII to phosphorylate the TGF-β type I receptor, ALK5, within its glycine-serine rich (GS) domain.[4][5] This phosphorylation activates ALK5, which then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[4][5][6] Phosphorylated SMAD2/3 form a complex with the common-mediator SMAD, SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in various cellular responses.[4] this compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2/3 and halting the downstream signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.biologists.com [journals.biologists.com]

Application Notes and Protocols for BIO-013077-01 in Cell Culture

Note to the Reader: The compound "BIO-013077-01" appears to be a fictional or internal designation. Extensive searches of scientific literature and public chemical databases did not yield any information on a compound with this name. Therefore, the following application notes and protocols are provided as a generalized template. To apply this information, replace "this compound" with the actual name of the compound you are researching and adjust the specific details (e.g., concentrations, incubation times, targets) based on published data for that compound.

Introduction

This document provides a comprehensive guide for the use of this compound, a novel small molecule inhibitor, in various cell culture applications. It includes information on its mechanism of action, protocols for common assays, and data presentation guidelines for researchers in cell biology, pharmacology, and drug development.

Mechanism of Action

This compound is a potent and selective inhibitor of the hypothetical "Kinase X" (KX), a key enzyme in the "Cell Proliferation Signaling Pathway." By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrate, "Protein Y" (PY). This inhibition leads to the downregulation of transcription factor "Z" (TFZ), ultimately resulting in cell cycle arrest and apoptosis in cancer cell lines expressing constitutively active KX.

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway inhibited by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in cell culture.

Table 1: In Vitro Activity

| Parameter | Value | Cell Line |

|---|---|---|

| IC₅₀ (KX Inhibition) | 15 nM | Enzyme Assay |

| EC₅₀ (Cell Viability) | 150 nM | Cancer Cell Line A |

| EC₅₀ (Cell Viability) | 2 µM | Normal Cell Line B |

Table 2: Recommended Treatment Conditions

| Application | Concentration Range | Incubation Time |

|---|---|---|

| Cell Viability Assay | 1 nM - 10 µM | 24 - 72 hours |

| Western Blotting | 100 nM - 1 µM | 2 - 24 hours |

| Gene Expression Analysis | 100 nM - 1 µM | 6 - 48 hours |

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol outlines the steps to determine the effect of this compound on cell viability.

Workflow Diagram:

Caption: Workflow for a typical cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 µM to 1 nM) in culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the EC₅₀.

Western Blotting for Phospho-Protein Y

This protocol is designed to detect the inhibition of KX by measuring the phosphorylation of its substrate, PY.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PY and total PY overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-PY signal to the total PY signal.

Safety and Handling

-

Storage: Store the stock solution of this compound at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Application Notes and Protocols for BIO-013077-01 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-013077-01 is a pyrazole-based inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β is a multifunctional cytokine that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of the TGF-β signaling cascade is implicated in numerous pathologies, including cancer and fibrosis. This compound serves as a valuable research tool for investigating the roles of TGF-β signaling in various biological systems in vitro. These application notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on the TGF-β pathway.

Mechanism of Action

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II serine/threonine kinase receptor on the cell surface. This binding event recruits and phosphorylates a type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound, as a TGF-β inhibitor, is understood to interfere with this signaling cascade, likely by targeting the kinase activity of the type I receptor (ALK5), thereby preventing the phosphorylation of downstream SMAD proteins.

Data Presentation

Table 1: User-Determined Efficacy of this compound in Various In Vitro Assays

| Cell Line | Assay Type | Parameter Measured | Effective Concentration (EC50) | Inhibitory Concentration (IC50) | Notes |

| e.g., A549 | Western Blot | p-SMAD2 Levels | User Determined | User Determined | e.g., 24-hour treatment |

| e.g., MCF-7 | Cell Migration Assay | % Wound Closure | User Determined | User Determined | e.g., 48-hour treatment |

| e.g., NIH-3T3 | Proliferation Assay | Cell Viability | User Determined | User Determined | e.g., 72-hour treatment |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).[2]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO. A common stock concentration is 10 mM. To prepare a 10 mM stock solution, dissolve 2.87 mg of this compound (Molecular Weight: 287.32 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Assessment of TGF-β-induced SMAD2 Phosphorylation by Western Blot

This protocol details the investigation of this compound's effect on the canonical TGF-β signaling pathway by measuring the phosphorylation of SMAD2.

Materials:

-

Cells of interest (e.g., A549, HaCaT)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution

-

Recombinant human TGF-β1

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-SMAD2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Serum Starvation (Optional): Once cells are attached, replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., a range from 0.1 to 10 µM, to be optimized by the user) for 1-2 hours. Include a DMSO vehicle control.

-

TGF-β Stimulation: Stimulate the cells with TGF-β1 (a typical concentration is 5 ng/mL, but should be optimized for the cell line) for 30-60 minutes.